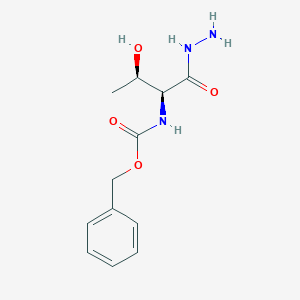
Z-L-threonine hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-L-threonine hydrazide is a compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Synthesis Analysis
The synthesis of proteins using peptide hydrazides as thioester surrogates has been studied . The crucial stages of this protocol are the solid-phase synthesis of peptide hydrazides via Fmoc chemistry and the native chemical ligation of peptide hydrazides through in situ NaNO2 activation and thiolysis .
Molecular Structure Analysis
The linear formula of this compound is C12H17N3O4 . The InChI code is 1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 .
Chemical Reactions Analysis
Peptide hydrazides can be used as key intermediates for different synthesis and modification purposes . Through an operationally simple NaNO2 activation and thiolysis process, a peptide hydrazide can be cleanly and rapidly converted to a peptide thioester in an epimerization-free manner and then used in the native chemical ligation without separation of any intermediates .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.28 . Its linear formula is C12H17N3O4 .
Aplicaciones Científicas De Investigación
Agricultural Applications
In agriculture, Zn complexes with amino acids like threonine have been explored for their efficacy in improving crop yield and nutritional quality. Rafie et al. (2017) conducted a field experiment on onion cultivars to investigate the efficiency of foliar-applied zinc (Zn) in the form of mineral (ZnSO4) and complexed with amino acids such as lysine, methionine, or threonine. The study found that Zn-amino acid complexes, particularly Zn-Lys, significantly increased bulb yield and Zn concentration, suggesting that such complexes can effectively improve yield and quality of crops in Zn-deficient soils (Rafie et al., 2017).
Biochemical Applications
In the biochemical realm, the study of L-threonine's conformational landscape under different pH conditions has provided insights into the behavior of polar amino acids in aqueous solutions, which is crucial for understanding protein folding and function. Quesada‐Moreno et al. (2013) explored the conformational preferences of L-threonine in neutral, acidic, and basic solutions, providing valuable information on its behavior in varying pH environments, which can inform the design of pharmaceuticals and biotechnological applications (Quesada‐Moreno et al., 2013).
Metabolic Engineering for Amino Acid Production
Metabolic engineering efforts have aimed to enhance the production of L-threonine, an essential amino acid, through microbial fermentation. Dong et al. (2011) reviewed genetic and molecular strategies to improve L-threonine production in Escherichia coli and Corynebacterium glutamicum, including biosynthesis, consumption, and export mechanisms. This research underlines the potential of metabolic engineering to create robust microbial strains for industrial amino acid production (Dong et al., 2011).
Material Science Applications
In material science, amino acids like threonine have been utilized to influence the biomineralization process, particularly in the formation of calcium carbonate (CaCO3) structures. Hayashi et al. (2006) synthesized novel polypeptides containing O-phospho-L-threonine and L-aspartic acid to explore their effects on CaCO3 crystal growth, demonstrating how specific amino acids can modify crystal morphology and suggesting applications in biomimetic material synthesis (Hayashi et al., 2006).
Mecanismo De Acción
Target of Action
Z-L-Threonine hydrazide is a biochemical compound used in proteomics research . .
Mode of Action
It’s known that hydrazide-hydrazones, a group to which this compound belongs, possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . One study showed that a hydrazide-hydrazone compound strongly inhibited DNA gyrase isolated from S. aureus , suggesting that this compound might interact with similar targets.
Biochemical Pathways
Hydrazide-hydrazones are versatile compounds for the synthesis of heterocyclic systems . They are also used as ligands in coordination chemistry .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Hydrazones, a class of compounds to which Z-L-Threonine hydrazide belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been shown to target cell death pathways like apoptosis, necrosis, and autophagy .
Cellular Effects
The cellular effects of this compound are not well-studied. Hydrazones have been found to have significant effects on cells. For example, they have been shown to induce programmed cell death in cancer cells .
Molecular Mechanism
Hydrazones have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Hydrazones have been found to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Hydrazones have been found to have various effects at different dosages in animal models .
Metabolic Pathways
L-Threonine, a related compound, is known to participate in various metabolic pathways .
Subcellular Localization
The subcellular localization of a protein or compound is often tied to its function .
Propiedades
IUPAC Name |
benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKTOXMTUBNDU-SCZZXKLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)



![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)






